3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine
Description
3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core. Its structure includes chlorine substituents at positions 3 and 5, a methoxy group at position 7, and a hydrogen atom at the 1-position of the pyrazole ring. This compound belongs to a class of pyrazolo[4,3-d]pyrimidines, which are recognized for their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and viral enzymes . The dichloro and methoxy substituents modulate its electronic properties and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C6H4Cl2N4O |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
3,5-dichloro-7-methoxy-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N4O/c1-13-5-3-2(4(7)12-11-3)9-6(8)10-5/h1H3,(H,11,12) |
InChI Key |
GGTHFXYPIUTINQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C(NN=C21)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-1H-pyrazole with 2,4-dichloro-6-methoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a lead compound for the development of new therapeutic agents, especially for targeting specific kinases involved in disease pathways.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the active site and preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
| Compound Name | Substituents | HOMO-LUMO Gap (kcal/mol) | Dipole Moment (D) | Clog P |
|---|---|---|---|---|
| 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine | 3-Cl, 5-Cl, 7-OCH₃, 1-H | ~1.44 (estimated) | 3.10–8.42* | ~1.2† |
| 3-Methyl-5-methylsulfonyl-1H-pyrazolo[4,3-d]pyrimidine | 3-CH₃, 5-SO₂CH₃, 1-H | 1.44 | 6.85 | −0.1 |
| 7-Chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine | 7-Cl, 1-CH₃, 3-CH₃, 5-CH₃ | N/A | N/A | 2.1‡ |
| N1-Methyl pyrazolo[4,3-d]pyrimidine derivatives | Variable substituents | 1.43–1.44 | 3.10–8.42 | Variable |
*Dipole moment varies with substituent positions .
†Estimated based on Crippen’s fragmentation method .
‡Derived from molecular weight and substituent contributions .
Key Observations :
- HOMO-LUMO Gaps : All pyrazolo[4,3-d]pyrimidines exhibit narrow HOMO-LUMO gaps (~1.44 kcal/mol), suggesting similar reactivity and stability under physiological conditions .
- Dipole Moments : N1-methylation reduces dipole moments (e.g., 3.10 D), whereas polar substituents like methoxy increase them (up to 8.42 D), affecting solubility and target binding .
Key Observations :
- Kinase Inhibition: The absence of an NH group in the target compound (vs. 5-amino analogs) likely reduces Abl kinase inhibition, as NH groups are critical for hydrogen bonding with kinase active sites .
- Antiviral Potential: The methoxy group may enhance thymidine kinase (TK) binding (predicted score: 77.94), comparable to cyclic acyclonucleosides (score: 77.94) .
- Cytotoxicity : Dichloro and methoxy substituents confer moderate cytotoxicity, while N1-methylation reduces toxicity but maintains CDK2 inhibition .
Pharmacokinetic Properties
Table 3: Pharmacokinetic Comparison
| Compound Name | log kw (IAM) | MR (Molar Refractivity) | Solubility (pH 7) |
|---|---|---|---|
| 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine | 1.8* | 75.2 | Low |
| 3-Methyl-5-methylsulfonyl-1H-pyrazolo[4,3-d]pyrimidine | 0.5 | 68.9 | Moderate |
| N1-Methyl pyrazolo[4,3-d]pyrimidines | 0.3–1.2 | 65–78 | Variable |
*Estimated from phosphatidylcholine-based IAM chromatography .
Key Observations :
- Lipophilicity : Higher log kw values (1.8) suggest improved tissue penetration but lower aqueous solubility, necessitating formulation optimization .
- Molar Refractivity : MR values correlate with molecular volume, indicating that bulkier substituents (e.g., dichloro) may limit blood-brain barrier penetration .
Biological Activity
3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a fused pyrazole and pyrimidine ring system with the following structural characteristics:
- Molecular Formula : CHClNO
- Substituents : Two chlorine atoms at the 3 and 5 positions, and a methoxy group at the 7 position.
These features contribute to its reactivity and biological activity, particularly in inhibiting cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation.
Anticancer Activity
Research indicates that derivatives of 3,5-dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cancer Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 25 | Induction of apoptosis |
| MCF-7 (Breast) | 30 | Cell cycle arrest |
| HeLa (Cervical) | 20 | Inhibition of proliferation |
These IC50 values demonstrate that the compound is effective at low concentrations, underscoring its potential as a therapeutic agent.
The biological activity of 3,5-dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine can be attributed to several mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Molecular docking studies have shown that this compound binds effectively to the active sites of CDK2 and other kinases through hydrogen bonding interactions. This binding inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in tumor cells. This involves the activation of caspases and the release of cytochrome c from mitochondria, which are critical steps in programmed cell death .
- Disruption of DNA Repair Mechanisms : Similar compounds have been reported to inhibit DNA repair pathways, enhancing the cytotoxic effects on rapidly dividing cancer cells .
Structure-Activity Relationship (SAR)
The biological efficacy of 3,5-dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine can be influenced by its structural features. The following aspects are critical in determining its activity:
- Chlorine Substituents : The presence of chlorine atoms at the 3 and 5 positions enhances lipophilicity and increases binding affinity to target proteins.
- Methoxy Group : The methoxy substituent at the 7 position contributes to improved solubility and may enhance interactions with biological targets .
Case Studies
Several studies have explored the anticancer potential of this compound:
- Study on A549 Lung Cancer Cells : In vitro experiments demonstrated significant apoptosis induction at concentrations as low as 25 nM, with associated downregulation of anti-apoptotic proteins .
- MCF-7 Breast Cancer Model : Treatment with 30 nM of the compound resulted in G1 phase arrest and decreased proliferation rates. Flow cytometry analysis confirmed these findings by showing an increase in sub-G1 populations indicative of apoptosis .
Q & A
Basic: What are the standard synthetic routes for preparing 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine derivatives?
Methodological Answer:
The synthesis typically involves cyclization of 4-aminopyrazole derivatives with electrophilic reagents. For example, a mixture of 4-aminopyrazole-3-carbonitrile, anhydrous ammonium acetate, and ethyl imidate derivatives (e.g., ethyl 5-methylfuran-2-carboximidate hydrochloride) is heated in a sealed tube at 120°C for 2 hours. Post-reaction, purification is achieved via filtration, washing with NaHCO₃, and preparative thin-layer chromatography (TLC) using chloroform/methanol (9:1) as the eluent. Yields range from 49% to 70%, with structural confirmation via H NMR (e.g., δ 8.43 ppm for H-3 in benzyl-substituted derivatives) .
Advanced: How can substituent effects at the 2- and 5-positions be systematically studied to optimize kinase inhibition?
Methodological Answer:
Substituents at the 2- and 5-positions (e.g., benzyl, methylfuran) modulate kinase binding through steric and electronic interactions. For example:
- 2-Position : Benzyl groups enhance hydrophobic interactions with kinase active sites, as shown by NOESY experiments confirming spatial proximity between CH₂ protons and H-3 .
- 5-Position : Methylfuran improves solubility while maintaining affinity for kinases like EGFR and VEGFR2.
To optimize, use structure-activity relationship (SAR) studies with iterative substitutions, followed by molecular docking to validate binding modes. Assay inhibition using kinase activity assays (e.g., fluorescence polarization) under standardized ATP concentrations (10 μM) .
Basic: What spectroscopic techniques are critical for characterizing pyrazolo[4,3-d]pyrimidine derivatives?
Methodological Answer:
Key techniques include:
- H NMR : Assigns proton environments (e.g., δ 12.93 ppm for NH in unsubstituted derivatives).
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹).
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within 0.4% of theoretical values).
For advanced characterization, use NOESY to confirm spatial arrangements of substituents .
Advanced: How can researchers resolve contradictions in reported biochemical activity data for this compound class?
Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. To address:
Standardize Assays : Use consistent ATP concentrations (1–10 μM) and enzyme isoforms.
SAR Analysis : Compare substituent impacts (e.g., ethyl vs. methyl at the 5-position alters CDK2 selectivity by 15-fold) .
Cross-Validate : Employ orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics.
Computational Modeling : Perform molecular dynamics simulations to identify conformational changes influencing activity .
Basic: What purification methods are effective for pyrazolo[4,3-d]pyrimidine derivatives post-synthesis?
Methodological Answer:
- Preparative TLC : Effective for small-scale purification (e.g., CHCl₃/MeOH 9:1 resolves benzyl-substituted derivatives with Rf = 0.5).
- Recrystallization : Use acetonitrile or ethyl acetate/hexane mixtures to achieve >95% purity.
- Column Chromatography : For larger scales, silica gel columns with gradient elution (e.g., 5–20% methanol in dichloromethane) .
Advanced: What strategies improve aqueous solubility of these compounds without compromising kinase affinity?
Methodological Answer:
- Polar Substituents : Introduce methoxy or morpholino groups at the 7-position to enhance hydrophilicity.
- Prodrug Approaches : Convert chloro groups to hydrolyzable esters (e.g., acetyloxymethyl) for transient solubility.
- LogP Optimization : Balance lipophilicity (target LogP 2–3) using QSAR models. For example, replacing a methyl group with a hydroxyl reduces LogP by 1.2 units while retaining 80% kinase activity .
Basic: How are reaction mechanisms elucidated for pyrazolo[4,3-d]pyrimidine cyclization?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., imidate adducts).
- Isotopic Labeling : Use N-labeled ammonium acetate to trace nitrogen incorporation into the pyrimidine ring.
- Computational Analysis : Density functional theory (DFT) calculations predict transition states and activation energies (e.g., ΔG‡ ≈ 25 kcal/mol for cyclization) .
Advanced: What methodologies are used to study metabolic stability of these compounds in vitro?
Methodological Answer:
- Microsomal Incubations : Incubate compounds with liver microsomes (human or rat) at 37°C, and quantify parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific interactions.
- Metabolite Identification : High-resolution mass spectrometry (HRMS) detects hydroxylated or demethylated metabolites, guided by predictive tools like PISTACHIO .
Basic: What safety protocols are essential when handling chlorinated pyrazolo[4,3-d]pyrimidines?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetonitrile).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste .
Advanced: How can machine learning enhance the design of novel derivatives?
Methodological Answer:
- Data Curation : Compile SAR datasets (e.g., IC₅₀ values, substituent descriptors) from published studies.
- Model Training : Use random forest or graph neural networks to predict bioactivity and solubility.
- Generative Chemistry : Employ reinforcement learning to propose novel substituents (e.g., 3-fluoro-benzyl for improved BBB penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
